
Galactinol dihydrate
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Overview
Description
Galactinol (dihydrate) is a naturally occurring compound found in plants. It is a galactoside of myo-inositol and plays a crucial role in the biosynthesis of raffinose family oligosaccharides (RFOs). These oligosaccharides are important for plant stress tolerance and carbon storage. Galactinol is known for its ability to scavenge hydroxyl radicals, thus protecting plant cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galactinol can be synthesized from sucrose using a series of enzymatic reactions. The process involves the conversion of sucrose to UDP-glucose using sucrose synthase. UDP-glucose is then converted to UDP-galactose by UDP-galactose 4-epimerase. Finally, galactinol is produced from UDP-galactose and myo-inositol using galactinol synthase .
Industrial Production Methods: Industrial production of galactinol typically involves the extraction from plant sources such as sugar beet molasses. The molasses contains significant amounts of galactinol, which can be isolated and purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Galactinol undergoes various chemical reactions, including:
Oxidation: Galactinol can be oxidized to produce different derivatives.
Hydrolysis: It can be hydrolyzed to yield galactose and myo-inositol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or enzymatic hydrolysis can be employed to break down galactinol.
Major Products:
Oxidation Products: Various oxidized derivatives of galactinol.
Hydrolysis Products: Galactose and myo-inositol.
Scientific Research Applications
Galactinol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of raffinose family oligosaccharides.
Biology: Plays a role in plant stress tolerance by scavenging reactive oxygen species.
Medicine: Potential applications in developing antioxidants and stress tolerance agents.
Industry: Used in the production of food additives and supplements due to its antioxidant properties
Mechanism of Action
Galactinol exerts its effects primarily through its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. It provides activated galactosyl groups for the synthesis of these oligosaccharides, which act as compatible solutes, antioxidants, and signal transducers in plants. The molecular targets include enzymes involved in the biosynthesis and breakdown of raffinose family oligosaccharides .
Comparison with Similar Compounds
Raffinose: Another member of the raffinose family oligosaccharides, synthesized from galactinol and sucrose.
Stachyose: A tetrasaccharide derived from raffinose.
Verbascose: A pentasaccharide derived from stachyose.
Uniqueness of Galactinol: Galactinol is unique due to its role as the initial substrate in the biosynthesis of raffinose family oligosaccharides. It is also notable for its antioxidant properties and its ability to enhance plant stress tolerance .
Biological Activity
Galactinol dihydrate, a member of the raffinose family of oligosaccharides (RFOs), plays a significant role in plant biology, particularly in response to abiotic stress. This article explores its biological activity, including its synthesis, functions, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
Galactinol is synthesized from sucrose through the action of the enzyme galactinol synthase (GolS), which transfers galactose from UDP-galactose to myo-inositol. The resulting compound serves as a precursor for raffinose and other higher molecular weight RFOs. The molecular formula of this compound is C12H22O11⋅2H2O .
Crystal Structure
The crystal structure of this compound has been elucidated using X-ray diffraction techniques. It belongs to the orthorhombic system with specific lattice parameters that contribute to its stability and interaction with biological systems .
Biological Functions
-
Stress Response :
- Galactinol and its derivatives are known to accumulate in plants under various stress conditions such as drought, salinity, and extreme temperatures. This accumulation is believed to play a protective role by stabilizing cellular membranes and scavenging free radicals .
- The expression of GolS genes increases significantly under stress, leading to enhanced synthesis of galactinol and raffinose, which are crucial for plant survival during adverse conditions .
-
Transport Mechanisms :
- Unlike sucrose, galactinol is not efficiently translocated within the phloem. Studies indicate that it accumulates in non-phloem compartments, suggesting a regulatory mechanism for solute transfer between companion cells and sieve elements . This limited transport may indicate a specialized function localized within specific tissues.
Case Study 1: Drought Tolerance in Arabidopsis
A study demonstrated that overexpression of GolS in Arabidopsis resulted in increased levels of galactinol and raffinose, leading to enhanced drought tolerance. Plants with elevated RFO levels showed improved water retention and reduced wilting under drought conditions .
Case Study 2: Stress Amelioration in Buckwheat
Research on buckwheat revealed that the accumulation of galactinol contributes to stress amelioration by stabilizing membrane structures during high-temperature exposure. The presence of RFOs was linked to better membrane integrity and reduced oxidative damage .
Data Tables
Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Plants |
---|---|---|---|
This compound | C₁₂H₂₂O₁₁·2H₂O | 341.11 | Precursor for RFOs; Stress response |
Raffinose | C₁₂H₂₂O₁₁ | 342.30 | Energy storage; Osmoprotection |
Stachyose | C₁₄H₂₄O₁₃ | 504.45 | Energy storage; Stress response |
Properties
CAS No. |
16908-86-4 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(1R,2R,4S,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-/m1/s1 |
InChI Key |
VCWMRQDBPZKXKG-SPBUTQSFSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |
Synonyms |
1-O-(alpha-D-galactopyranosyl)-myo-inositol dihydrate 6 beta-galactinol galactinol galactinol dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Galactinol dihydrate?
A1: [1-O-(alpha-D-galactopyranosyl)-myo-inositol dihydrate], also known as this compound, is a naturally occurring sugar alcohol. While the provided abstracts do not contain the molecular formula or spectroscopic data, the paper titled "Molecular and crystal structure of this compound [1-O-(alpha-D-galactopyranosyl)-myo-inositol dihydrate]." [] likely contains detailed structural information.
Q2: Is there a link between this compound and pulmonary arterial hypertension?
A2: While not directly addressed, the research titled "Plasma metabolomics in the perioperative period of defect repair in patients with pulmonary arterial hypertension associated with congenital heart disease" [] might suggest a potential connection. This study likely explores metabolic changes in patients with this specific condition, and the presence or alteration of this compound levels in their plasma could be a point of investigation within the full research paper.
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